3-(Dibutylamino)propylamine

説明

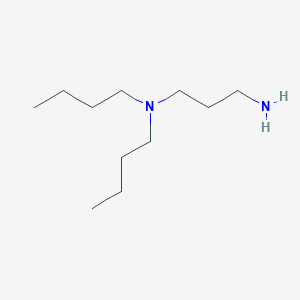

3-(Dibutylamino)propylamine is an organic compound with the molecular formula C11H26N2. It is a colorless to light yellow liquid with a boiling point of 205°C and a density of 0.827 g/mL at 25°C . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

準備方法

3-(Dibutylamino)propylamine can be synthesized through several methods. One common synthetic route involves the reaction of N-(3-bromopropyl)phthalimide with dibutylamine at 140-150°C for 10 hours. This reaction produces N-(3-dibutylaminopropyl)phthalimide, which is then treated with hydrochloric acid to obtain this compound hydrochloride. The final product is obtained by neutralizing the hydrochloride salt with a base, yielding a 77-80% yield .

化学反応の分析

3-(Dibutylamino)propylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

Condensation: It can participate in condensation reactions with carbonyl compounds to form imines or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines and imines .

科学的研究の応用

3-(Dibutylamino)propylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is used in the development of drugs and as a building block for the synthesis of active pharmaceutical ingredients.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

作用機序

The mechanism of action of 3-(Dibutylamino)propylamine involves its interaction with molecular targets and pathways. For example, in CO2 capture applications, it forms a carbamate with CO2, which can be regenerated at low temperatures due to its self-extraction properties. This mechanism involves the formation of strong hydrogen bonds between the products and water, leading to phase separation and efficient regeneration .

類似化合物との比較

3-(Dibutylamino)propylamine can be compared with other similar compounds such as:

- 3-(Dimethylamino)-1-propylamine

- 3-(Diethylamino)propylamine

- N,N-Dimethylethylenediamine

- 1-(2-Aminoethyl)piperazine

These compounds share similar structural features but differ in their alkyl substituents and chemical properties. This compound is unique due to its dibutyl groups, which impart specific physical and chemical properties, making it suitable for certain applications .

生物活性

3-(Dibutylamino)propylamine, also known as N,N-dibutyl-1,3-propanediamine, is a chemical compound with significant potential in various biological applications, particularly in the pharmaceutical and agricultural sectors. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Formula : CHN

- Molar Mass : 186.34 g/mol

- Density : 0.857 g/cm³

- Boiling Point : 193-194°C

- Melting Point : -58°C

The compound features a dibutylamino group attached to a propylamine backbone, which contributes to its solubility in water and its basic properties, making it suitable for various chemical reactions and applications in organic synthesis .

1. Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of biologically active compounds. Its unique structure allows it to be utilized in drug discovery, particularly for developing therapeutics targeting neurological disorders, cardiovascular diseases, and cancer .

Table 1: Potential Therapeutic Applications

| Disease Category | Potential Use |

|---|---|

| Neurological Disorders | Drug candidates for treatment |

| Cardiovascular Conditions | Antihypertensive agents |

| Cancer | Chemotherapeutic agents |

2. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain synthesized compounds based on this amine can selectively inhibit the growth of Chlamydia and other pathogens . This suggests potential applications in developing new antibiotics or antimicrobial agents.

3. Corrosion Inhibition

In industrial applications, this compound has been explored as a corrosion inhibitor. It has been found to enhance the performance of other corrosion inhibitors when used in combination, demonstrating synergistic effects that improve protective qualities against metal degradation .

Case Study 1: Antichlamydial Activity

A study conducted by Leung et al. focused on synthesizing new compounds based on this compound to assess their antichlamydial activity. The results showed that these compounds significantly reduced the formation of infectious elementary bodies (EBs) in infected cells, indicating their potential as selective therapeutic agents against Chlamydia infections .

Case Study 2: Gas Hydrate Inhibition

Another study investigated the modification of maleic anhydride copolymers with this compound derivatives for use as gas hydrate inhibitors. The modified compounds demonstrated excellent performance in inhibiting gas hydrate formation while exhibiting only weak corrosion inhibition properties . This showcases the compound's versatility in industrial applications.

Future Research Directions

The biological activity of this compound presents several avenues for future research:

- Derivatization Studies : Exploring modifications of the compound to enhance its pharmacological properties.

- Mechanistic Studies : Investigating the specific mechanisms by which it exerts antimicrobial and anticancer effects.

- Toxicological Assessments : Evaluating the safety profile of this compound and its derivatives to ensure they are suitable for therapeutic use.

特性

IUPAC Name |

N',N'-dibutylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCGURZGBKFEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059261 | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediamine, N1,N1-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

102-83-0 | |

| Record name | N1,N1-Dibutyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1,N1-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dibutylamino)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropyldibutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIBUTYLAMINO)PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SFY0J0731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the role of 3-(Dibutylamino)propylamine in enhancing electrochemiluminescence for SARS-CoV-2 detection?

A1: this compound (TDBA) acts as a co-reactant in electrochemiluminescence (ECL) systems. In a study focusing on SARS-CoV-2 nucleocapsid protein detection [], researchers utilized a novel approach to enhance ECL sensitivity. They exploited the hydrophobic cavity of β-cyclodextrin to create a β-cyclodextrin-Platinum nanoparticle composite (β-CD-Pt). This composite acted as a carrier for TDBA, effectively enriching its local concentration at the electrode surface. This localized enrichment significantly amplified the ECL signal, resulting in a highly sensitive detection method for the viral protein.

Q2: Can you elaborate on the chemical properties and structure of this compound?

A2: While the provided abstracts don't delve into detailed spectroscopic data, we can infer some key structural features. This compound is an aliphatic amine featuring a propylamine backbone with two butyl groups attached to the terminal nitrogen atom. This structure suggests a hydrophobic character due to the butyl chains and a potential for hydrogen bonding and electrostatic interactions due to the amine groups.

Q3: Beyond its role in ECL enhancement, has this compound been explored in other scientific applications?

A3: Yes, research indicates that this compound plays a role in accelerating reactions between amines and carbon dioxide []. This is particularly relevant in the context of carbon capture and utilization technologies. The study suggests that when this compound is present in microdroplets generated through electrospray ionization, it significantly boosts the conversion ratio of amines with carbon dioxide. This effect is attributed to the formation of carbon dioxide microbubbles within the droplets, providing a larger reactive interface and facilitating the conversion process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。